molecular formula C8H12S B158951 3-tert-Butylthiophene CAS No. 1689-79-8

3-tert-Butylthiophene

Cat. No. B158951
CAS RN: 1689-79-8
M. Wt: 140.25 g/mol
InChI Key: LZDPZKBVRTYUMQ-UHFFFAOYSA-N
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Description

3-tert-Butylthiophene is an alkylthiophene . It has a molecular formula of C8H12S and a molecular weight of 140.246 .


Synthesis Analysis

The synthesis of 3-tert-Butylthiophene-related compounds has been reported in various studies. For instance, a new silane coupling agent, (3- (tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another study reported the synthesis of Poly(3-butylthiophene) with Trisiloxane End Group .


Molecular Structure Analysis

The molecular structure of 3-tert-Butylthiophene consists of a thiophene ring with a tert-butyl group attached .


Chemical Reactions Analysis

Several studies have reported on the chemical reactions involving 3-tert-Butylthiophene-related compounds. For example, the first reaction step in the synthesis of (3- (tert-butylperoxy)propyl)trimethoxysilane is the deprotonation of tert-butyl hydroperoxide (TBHP) with a base in the aqueous phase . Another study reported on the tagging of proteins with tert-butyl groups for studying large biomolecular assemblies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-tert-Butylthiophene-related compounds have been studied. For example, the crystalline melting temperature and crystallinity of Poly(3-butylthiophene) were found to increase with increasing molecular weights .

Scientific Research Applications

Polymer Morphology and Crystalline Transitions

  • Morphology of Poly(3-butylthiophene): The study of poly(3-butylthiophene) (P3BT) reveals its high crystallizability and excellent electrical properties. Investigations into the morphology of P3BT at different crystalline polymorphs highlight the significance of solvent/thermal induced phase transitions between form I and II modifications, suggesting potential applications in electronics and materials science (Lu, Li, & Yang, 2008).

Photovoltaic Applications

  • Solar Cells Based on Poly(3-butylthiophene) Nanowires: Poly(3-butylthiophene) nanowires, formed through solution-phase self-assembly, have been utilized to construct highly efficient nanocomposite solar cells. These cells demonstrate significant power conversion efficiency, indicating the potential of 3-tert-Butylthiophene derivatives in renewable energy technologies (Xin, Kim, & Jenekhe, 2008).

Chemical Synthesis and Modifications

  • Alkylation of Thiophene with Isobutylene: The process of alkylating thiophene with isobutylene to yield tert-butylthiophene demonstrates the chemical versatility of thiophene derivatives. This study shows a significant yield of tert-butylthiophene, underscoring its potential in various synthetic applications (Shuikin & Lebedev, 1967).

Chemical Structures and Reactions

  • Tetra-tert-butylthiophene Synthesis and Reactions: The synthesis of tetra-tert-butylthiophene, starting from a cycloalkyne and involving a reductive desulfurization step, highlights the complex chemical reactions and structural analyses possible with thiophene derivatives (Krebs et al., 1992).

Electronic and Optical Properties

  • Polythiophene Derivatives for Electronic Applications: The synthesis of new polythiophene derivatives like poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline and their electrochemical properties, including multichromic behavior, highlight the potential of 3-tert-Butylthiophene in developing advanced electronic and electrochromic materials (Ozyurt et al., 2008).

Safety And Hazards

The safety data sheet for 3-n-Butylthiophene, a related compound, indicates that it is a flammable liquid and vapor. It advises against ingestion and inhalation and recommends the use of personal protective equipment .

Future Directions

Future research directions could include further investigation into the π-face selectivity in a variety of addition reactions , the preparation of poly(3-butylthiophene) films with patterned spherulites , and the therapeutic importance of synthetic thiophene .

properties

IUPAC Name

3-tert-butylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-8(2,3)7-4-5-9-6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDPZKBVRTYUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168620
Record name Thiophene, 3-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butylthiophene

CAS RN

1689-79-8
Record name 3-(1,1-Dimethylethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1689-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 3-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-TERT-BUTYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M18SC40E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Zdražil - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
… 24 2-tert-butylthiophene bp 165C, 3-tert-butylthiophene bp 172C); according to its NMR spectrum, it was a mixture of 30% 3-tert-butylthiophene and 70% 2-tert-butylthiophene. …
Number of citations: 42 cccc.uochb.cas.cz
LI Belen'kii, GP Gromova, BV Lichitskii… - Chemistry of …, 1997 - Springer
… of protonation of 2,5-dimethyl-3-tert-butylthiophene, we had observed even partial splitting off … , in contrast to 2,5-dimethyl-3-tert-butylthiophene, there is no steric repulsion between the …
Number of citations: 3 link.springer.com
NI Shuikin, BL Lebedev - Bulletin of the Academy of Sciences of the USSR …, 1967 - Springer
Conclusions 1. The yield of tert-butylthiophene reaches 73% if the alkylation of thiophene with isobutylene is run employing static conditions, under pressure, in the presence of H 3 PO …
Number of citations: 2 link.springer.com
BL Lebedev, OA Korytina, LI Petrovskaya - Chemistry of Heterocyclic …, 1973 - Springer
It has been found that a decrease in the yield of α-substituted products during alkylation with olefins is observed in a number of five-membered heterocycles (furan, thiophene, and N-…
Number of citations: 1 link.springer.com
H Pakdel, DM Pantea, C Roy - Journal of Analytical and Applied Pyrolysis, 2001 - Elsevier
Various samples of used car and truck tires were pyrolyzed in a batch mode under vacuum and in a continuous feed reactor. The pyrolysis temperature varied in the range of 440–570C. …
Number of citations: 291 www.sciencedirect.com
MK Andari, H Behbehani… - Fuel Science and …, 1996 - Taylor & Francis
Sulfur standards were studied on a high resolution gas chromatograph (GC) “HP 5890 series II plus ”. Retention times were determined for each individual compound, A sample of …
Number of citations: 21 www.tandfonline.com
YL Gol'dfarb, AA Dudinov, VS Bogdanov - … of the Academy of Sciences of …, 1986 - Springer
… According to the GLC data, the sample of 2-tert-butylthiophene contained <3.5% 3-tert-butylthiophene; the further bromination of this mixture under the action of a KBrOs-HBr mixture …
Number of citations: 3 link.springer.com
S Gronowitz, AB Hörnfeldt - 2004 - books.google.com
There is a vast and often bewildering array of synthetic methods and reagents available to organic chemists today. The Best Synthetic Methods series allows any scientist who is …
Number of citations: 87 books.google.com
IG Iovel', YS Gol'dberg, MV Shimanskaya - Chemistry of Heterocyclic …, 1989 - Springer
… In the case of thiophene a mixture of 2- and 3-tert-butylthiophene is formed, but alkylation in the ~ position of the heterocycles predominates in all cases. …
Number of citations: 2 link.springer.com
J Shimizu, M Watanabe - Agricultural and Biological Chemistry, 1982 - academic.oup.com
Volatile components of the phenolic fractions from Koshu and Zenkoji wine flavor concentrates were identified by combined gas chromatography-mass spectrometry. The fraction from …
Number of citations: 11 academic.oup.com

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